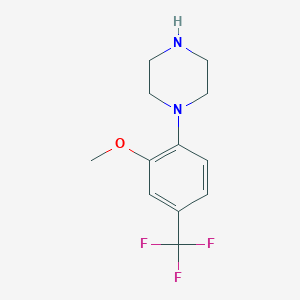

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine

説明

“1-(4-(Trifluoromethyl)phenyl)piperazine” is a serotonergic releasing agent . It is rarely encountered as a designer drug . The molecular formula is C11H13F3N2 and the average mass is 230.230 Da .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The trifluoromethyl group is strongly electron-withdrawing, which is a key consideration during compound development . A single-step reaction has been used to synthesize piperazine derivatives .Molecular Structure Analysis

The molecular structure of “1-(4-(Trifluoromethyl)phenyl)piperazine” consists of a piperazine ring attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The SMILES string for this compound is FC(F)(F)c1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.23 . It is a liquid at room temperature with a density of 1.239 g/mL at 25 °C . The boiling point is 88-89 °C at 0.02 mmHg .科学的研究の応用

Synthesis and Characterization in Medicinal Chemistry

- The synthesis and characterization of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine and its derivatives have been explored for potential medicinal applications. For example, Ling Yu-tao (2009) described the synthesis of a fused triazole derivative for potential use in diabetes treatment (Ling Yu-tao, 2009).

Radiolabeled Compounds in Neuroimaging

- Radiolabeled compounds derived from this compound have been developed for neuroimaging studies. For instance, A. Plenevaux et al. (2000) discussed [18F]p-MPPF, a 5-HT1A antagonist, for the study of serotonergic neurotransmission using positron emission tomography (PET) (A. Plenevaux et al., 2000).

Analytical Chemistry Applications

- In analytical chemistry, derivatives of this compound have been used for the electrochemical characterization and voltammetric determination of compounds. Chiara Lucia Milanesi et al. (2021) developed an analytical protocol for the detection and quantification of aryl piperazines in biological matrices (Chiara Lucia Milanesi et al., 2021).

Development of Potential Therapeutics

- The compound has been used in the development of new pharmaceuticals. For example, H. Gul et al. (2019) synthesized new Mannich bases with piperazines, evaluating their cytotoxic/anticancer and enzyme inhibitory effects (H. Gul et al., 2019).

Fluorescent Ligands for Receptor Studies

- E. Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety, with high affinity for the 5-HT1A receptor, to visualize these receptors in cells using fluorescence microscopy (E. Lacivita et al., 2009).

作用機序

Target of Action

The primary target of 1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

This compound acts as a serotonergic releasing agent . It interacts with its target serotonin receptors and triggers the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

The compound’s interaction with serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes, including the regulation of mood, appetite, and sleep. The downstream effects of this interaction can lead to changes in these processes, depending on the specific serotonin receptor subtype that the compound interacts with .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown . These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the increased release of serotonin. This increase can lead to enhanced serotonergic signaling, which can affect various physiological processes and potentially produce feelings of well-being and happiness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors could include the presence of other substances, the physiological state of the individual, and various external conditions such as temperature and pH .

将来の方向性

特性

IUPAC Name |

1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSVTJXSMNDMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

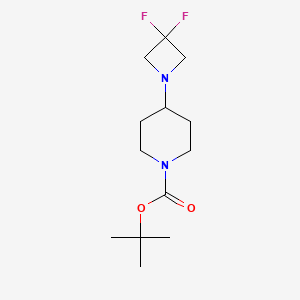

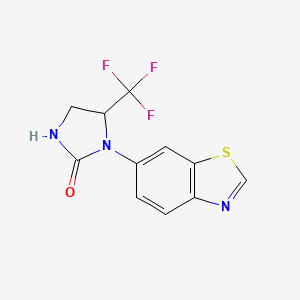

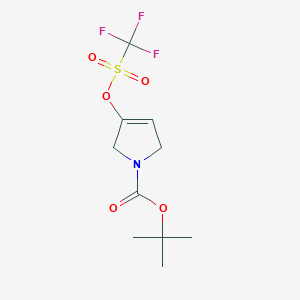

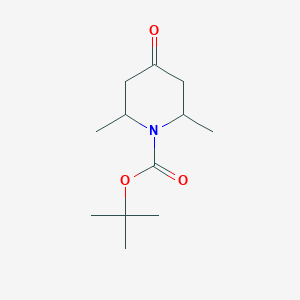

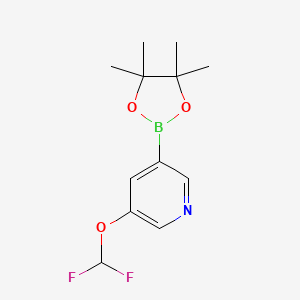

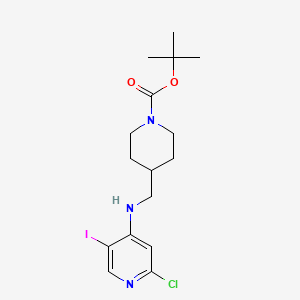

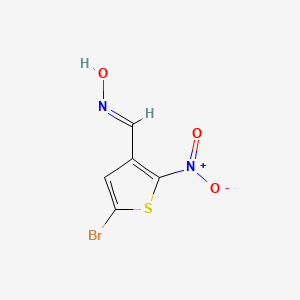

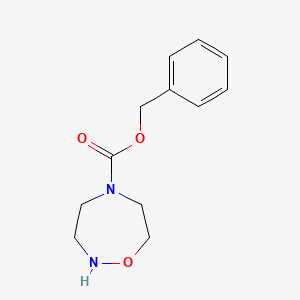

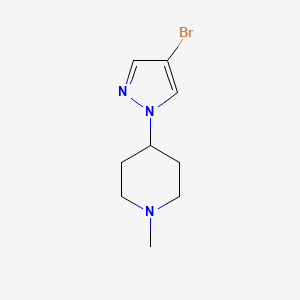

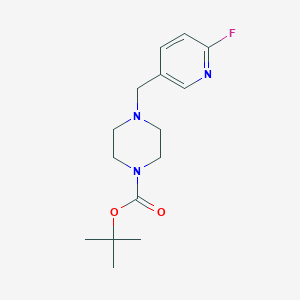

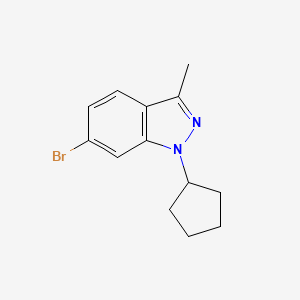

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)